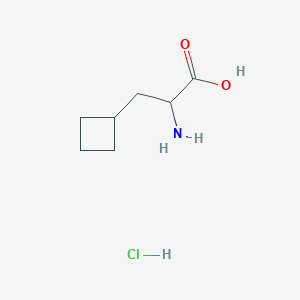
2-Amino-3-cyclobutylpropanoic acid hydrochloride
説明
2-Amino-3-cyclobutylpropanoic acid hydrochloride, also known as ACBC, is a synthetic amino acid analog that has been studied for its potential therapeutic applications. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins.
科学的研究の応用
Synthesis and Transformation
- Synthesis Pathways: 3-Amino-3-vinylpropanoic acid hydrochloride, a related compound, is synthesized from 4-acetoxyazetidin-2-one and subsequently converted to its stable cyclic form. This process illustrates the synthetic versatility of amino acids like 2-amino-3-cyclobutylpropanoic acid hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
- Chemical Reactions: The compound is involved in various chemical reactions such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, demonstrating its potential in synthesizing complex molecular structures (Tornøe, Christensen & Meldal, 2002).
Molecular Structure and Analysis
- Structural Analysis: Studies on related amino acids provide insights into their molecular structures and the influence of different functional groups on their stability and reactivity. This is crucial for understanding the behavior of 2-amino-3-cyclobutylpropanoic acid hydrochloride in various environments and reactions (Cherbuliez et al., 1967).
- Conformational Studies: Investigations into the conformation and anion binding properties of cyclic peptides containing amino acid subunits shed light on the interactions and potential applications of 2-amino-3-cyclobutylpropanoic acid hydrochloride in complex molecular systems (Kubik & Goddard, 2002).
Biomedical and Pharmacological Research
- Immunosuppressive Properties: Derivatives of similar amino acids have been studied for their immunosuppressive properties, indicating the potential biomedical applications of 2-amino-3-cyclobutylpropanoic acid hydrochloride in the development of new therapeutic agents (Fujita et al., 1996).
- Antifungal Tripeptides: Computational studies on antifungal tripeptides that include amino acid sequences similar to 2-amino-3-cyclobutylpropanoic acid hydrochloride contribute to the understanding of its potential role in drug design and bioactivity prediction (Flores-Holguín, Frau & Glossman-Mitnik, 2019).
Material Science and Chemistry
- Organic Synthesis: The compound plays a role in the synthesis of various organic molecules, demonstrating its importance in the field of organic chemistry and materialscience (Liu Xian-hua, 2010).
- Gelation Properties: Research into organo- and hydrogels derived from cyclic peptides containing amino acid subunits similar to 2-amino-3-cyclobutylpropanoic acid hydrochloride reveals its potential in the development of new materials with unique properties (Xie et al., 2009).
Environmental and Ecological Studies
- Ecotoxicology: Research on nonprotein amino acids isolated from natural sources, like mushrooms, which include compounds structurally related to 2-amino-3-cyclobutylpropanoic acid hydrochloride, provides insights into the ecological and environmental impact of these compounds (Drehmel & Chilton, 2002).
特性
IUPAC Name |
2-amino-3-cyclobutylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXYRMXMAUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclobutylpropanoic acid hydrochloride | |
CAS RN |
681128-35-8 | |
| Record name | 2-amino-3-cyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



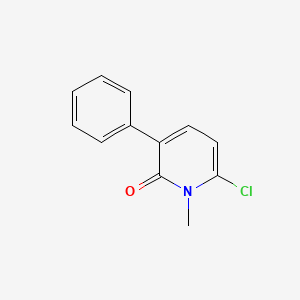
![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)
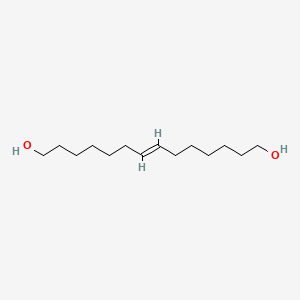
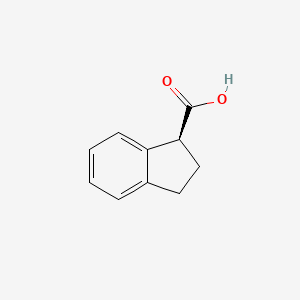

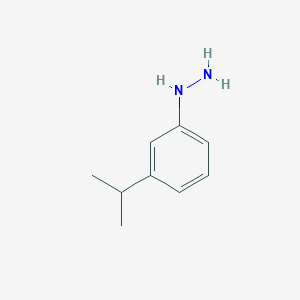
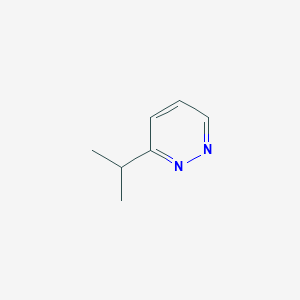

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)
![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)
![5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B3278648.png)